アークチゲニン

概要

説明

科学的研究の応用

作用機序

アルクチゲニンは、複数の機序を通じてその効果を発揮します。

準備方法

合成経路と反応条件

アルクチゲニンは、さまざまな方法で合成できます。注目すべき方法の一つに、オオバナノキクの果実から酵素を用いて抽出する方法があります。このプロセスでは、食品グレードの酵素であるβ-D-グルコシダーゼを果実に直接添加し、アルクチインをアルクチゲニンに加水分解します。 その後、サンプルをエタノールで抽出します . この抽出の最適条件には、酵素濃度1.4%、超音波処理時間25分、抽出温度45℃が含まれます .

工業的生産方法

アルクチゲニンの工業的生産は、多くの場合、抽出プロセスを最適化するために中央複合設計を用います。 この方法は、従来の抽出方法と比較して、アルクチゲニンの収率を大幅に高めることが示されています .

化学反応の分析

アルクチゲニンは、以下のものを含むさまざまな化学反応を起こします。

酸化: アルクチゲニンは酸化されてさまざまな誘導体を形成することができます。一般的な酸化剤には、過酸化水素やその他の酸化剤があります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

これらの反応から生成される主な生成物には、さまざまなアルクチゲニン誘導体が含まれ、それらの薬理活性の強化について研究が行われています .

類似化合物との比較

アルクチゲニンは、アルクチインなどの化合物を含む、ジベンジルブチロラクトン系リグナンに属します。

アルクチイン: アルクチゲニンのグリコシド型で、同じ植物に存在します。

マタイレシノール: 抗がん作用が類似している別のリグナンです。

セコイソラリシレシノール: 抗酸化作用と抗がん作用を持つリグナンです。

これらの化合物と比較して、アルクチゲニンは、ミトコンドリア複合体Iに対する強力な阻害効果と、ネクロプトーシスを誘導する能力が特徴です .

アルクチゲニンの多様な薬理活性と独自の作用機序は、さまざまな科学分野におけるさらなる研究開発のための有望な化合物となっています。

特性

IUPAC Name |

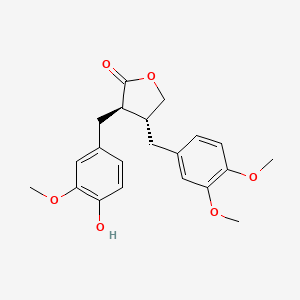

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVSMVXKMHKTF-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998919 | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-78-7, 144901-91-7 | |

| Record name | (-)-Arctigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARCTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does arctigenin exert its anti-tumor effects?

A1: Arctigenin demonstrates anti-tumor effects through various mechanisms, including:

- Inhibition of cell proliferation: Arctigenin inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma cells. [, , , , , ] This effect is often associated with cell cycle arrest at the G0/G1 phase. []

- Induction of apoptosis: Arctigenin triggers apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , , , ]

- Suppression of metastasis: Arctigenin inhibits the migration and invasion of cancer cells, key steps in the metastatic process. [, , , ] It achieves this by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in the breakdown of the extracellular matrix. [, , ]

- Inhibition of angiogenesis: Arctigenin suppresses the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and spread. []

Q2: What are the molecular targets of arctigenin?

A2: Arctigenin interacts with multiple molecular targets, including:

- Signaling pathways: Arctigenin modulates various signaling pathways involved in cell proliferation, survival, inflammation, and oxidative stress. These include PI3K/Akt, [, , ], MAPK (ERK, JNK, p38), [, , , , , ], NF-κB, [, , , ], STAT3, [, ], and AMPK/SIRT1. [, ]

- Transcription factors: Arctigenin influences the activity of transcription factors such as NFATc1, [], C/EBPα and PPARα, [], and Nrf2. []

- Enzymes: Arctigenin inhibits enzymes like UDP-glucuronosyltransferases (UGTs), [], cyclooxygenase-2 (COX-2), [], and heparanase. []

- Ion channels: Arctigenin modulates ion channels in cardiomyocytes, including sodium, L-type calcium, and transient outward potassium currents. []

Q3: How does arctigenin interact with the NF-κB pathway?

A: Arctigenin inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB subunits. [, , , ] This inhibition contributes to the anti-inflammatory and anti-tumor effects of arctigenin.

Q4: What is the role of the AMPK/SIRT1 pathway in arctigenin's actions?

A: Arctigenin activates the AMPK/SIRT1 pathway, which plays a crucial role in regulating energy metabolism and cellular stress responses. [, ] This activation contributes to the beneficial effects of arctigenin on metabolic disorders, such as improving glucose homeostasis and reducing lipid accumulation. []

Q5: What is the molecular formula and weight of arctigenin?

A5: The molecular formula of arctigenin is C21H24O6, and its molecular weight is 372.41 g/mol.

Q6: Is there any spectroscopic data available for arctigenin?

A: Yes, spectroscopic data including 1H NMR and 13C NMR have been used to confirm the structure of arctigenin and its metabolites. []

Q7: How is arctigenin absorbed and metabolized in the body?

A: Arctigenin exhibits low oral bioavailability due to extensive first-pass metabolism. [, ]

- Absorption: Orally administered arctigenin is absorbed relatively rapidly, with a peak time (Tmax) of approximately 0.85 hours when administered as Fructus arctii powder. []

- Metabolism: Hydrolysis is the major metabolic pathway of arctigenin, primarily catalyzed by paraoxonase 1. [] Major metabolites include arctigenic acid, arctigenin-4'-O-glucuronide, and 4-O-demethylarctigenin. []

- Excretion: Arctigenin and its metabolites are primarily excreted in urine. [, ]

Q8: What types of in vitro assays have been used to study arctigenin?

A8: Researchers have employed a variety of in vitro assays to investigate the biological activities of arctigenin, including:

- Cell viability assays: These assays measure the number of viable cells after treatment with arctigenin, providing insights into its cytotoxic effects. [, , , , , , , , , ]

- Apoptosis assays: Techniques like Annexin V/PI staining and caspase activity assays help determine the extent of apoptosis induced by arctigenin. [, , , , , , , , ]

- Cell cycle analysis: Flow cytometry is commonly used to assess cell cycle distribution and identify potential cell cycle arrest induced by arctigenin. [, , ]

- Migration and invasion assays: Techniques like wound healing and Transwell assays help evaluate the effects of arctigenin on the migratory and invasive capabilities of cancer cells. [, , , ]

- Enzyme activity assays: These assays measure the activity of specific enzymes, such as MMPs, UGTs, and COX-2, in the presence of arctigenin, providing insights into its inhibitory effects. [, , , , ]

- Reporter gene assays: These assays measure the transcriptional activity of specific genes, such as those regulated by NF-κB or ARE, to understand the effects of arctigenin on gene expression. []

Q9: What animal models have been used to study arctigenin?

A9: Arctigenin's therapeutic potential has been investigated in various animal models, including:

- Rodent models of cancer: Studies using mice and rats have demonstrated the anti-tumor effects of arctigenin in various cancer types, including hepatocellular carcinoma, breast cancer, and colon cancer. [, , , , , , ]

- Rat model of myocardial ischemia-reperfusion injury: This model mimics the damage caused by a heart attack and has been used to demonstrate the cardioprotective effects of arctigenin. [, ]

- Mouse model of experimental autoimmune encephalomyelitis (EAE): This model mimics the inflammatory demyelination observed in multiple sclerosis and has shown the potential of arctigenin in treating autoimmune diseases. []

- Mouse model of Japanese encephalitis: This model has been used to demonstrate the neuroprotective effects of arctigenin against viral infection. []

- Rat model of gastric ulcers: This model investigates the gastroprotective effects of arctigenin against ulcers induced by ethanol and acetic acid. []

Q10: Have there been any clinical trials of arctigenin?

A: A phase I clinical trial investigated the safety and preliminary efficacy of GBS-01, an arctigenin-enriched extract from Arctium lappa, in patients with gemcitabine-refractory pancreatic cancer. [] The trial demonstrated a favorable safety profile and promising clinical responses.

Q11: What is the safety profile of arctigenin?

A: While arctigenin generally exhibits a favorable safety profile in preclinical studies and a phase I clinical trial, [] some studies have reported potential toxicity with repeated high-dose administration.

- Sub-chronic toxicity: A 28-day repeated dose study in rats revealed organ-specific toxicity at high doses of arctigenin (12 and 36 mg/kg/day), particularly affecting the heart, liver, kidneys, and reproductive organs. []

- Subcutaneous toxicity: A 28-day repeated subcutaneous injection study in beagle dogs found toxicity in lymphatic hematopoietic, digestive, urinary, and cardiovascular systems at a dose of 60 mg/kg. []

Q12: What strategies are being explored to improve the delivery of arctigenin?

A12: Researchers are exploring innovative drug delivery systems to enhance the therapeutic efficacy of arctigenin, such as:

- Injectable hydrogels: A study demonstrated that incorporating arctigenin into an injectable hydrogel improved its delivery to the heart and enhanced its cardioprotective effects in a rat model of myocardial ischemia-reperfusion injury. [] This approach could potentially improve drug solubility, bioavailability, and targeted delivery to specific tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。